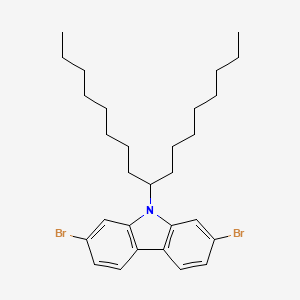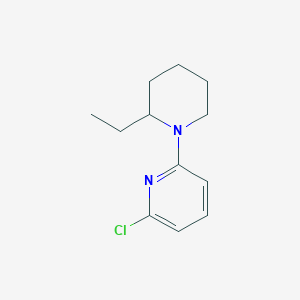![molecular formula C10H18N2O B1454227 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one CAS No. 1228552-71-3](/img/structure/B1454227.png)
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Übersicht
Beschreibung
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a chemical compound with the CAS Number: 1228552-71-3 . Its molecular weight is 182.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.27 . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available from the current sources.Wissenschaftliche Forschungsanwendungen
Bioactivity and Synthesis
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one, as a part of the 1,9-diazaspiro[5.5]undecane family, shows potential in various therapeutic applications. Blanco-Ania et al. (2017) highlight that compounds in this class are being explored for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
CCR8 Antagonism
Dr. Peter Norman (2007) discusses the use of 3,9-diazaspiro[5.5]undecane derivatives, including this compound, as CCR8 antagonists. These compounds show promise in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chemical Synthesis Methods
Macleod et al. (2006) report on the microwave-assisted solid-phase synthesis of 2,9-diazaspiro[5.5]undecanes, highlighting the efficiency of this method for producing these compounds. The development of α-methyl benzyl carbamate resin linker was crucial for successful synthesis (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Applications in Drug Discovery
In the context of drug discovery, Jenkins et al. (2009) describe the synthesis of 1,9-diazaspiro[5.5]undecane and its potential as a scaffold for developing new pharmacological compounds. These structures are inspired by natural products and can be easily prepared on a larger scale for lead generation in drug discovery processes (Jenkins, Lacrampe, Ripper, Alcaraz, Le, Nikolakopoulos, de Almeida Leone, White, & Quinn, 2009).
Photophysical Studies
Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds, including this compound. They observed changes in stokes shift with solvent polarity and analyzed the solvatochromism using linear solvation energy relationship methods (Aggarwal & Khurana, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The exact mode of action of 9-Methyl-2,9-diazaspiro[5It is known to interact with its target, the mettl3/mettl14 protein complex, and influence its function .
Biochemical Pathways
The compound affects the m6A regulation pathway. The METTL3/METTL14 protein complex is a part of this pathway and is responsible for installing the methyl mark on RNA . The compound’s interaction with this complex can therefore influence the methylation of RNA and subsequently affect gene expression regulation .
Pharmacokinetics
The pharmacokinetic properties of 9-Methyl-2,9-diazaspiro[5Similar compounds have been reported to show low cellular membrane permeability .
Result of Action
The compound’s action on the METTL3/METTL14 protein complex can lead to changes in the methylation of RNA. This can affect various biological processes, including splicing, translation, stability, and degradation of RNA . It can also influence the progression of diseases such as cancer and diabetes .
Biochemische Analyse
Biochemical Properties
9-Methyl-2,9-diazaspiro[5.5]undecan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to engage with the METTL3/METTL14 protein complex, which is part of the m6A regulation machinery . This interaction is crucial as it influences RNA modifications, which are vital for gene expression and cellular function. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, it has been shown to reduce the m6A/A level of polyadenylated RNA in cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This reduction impacts cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent and selective inhibitor of the METTL3 enzyme . This inhibition leads to changes in gene expression by altering RNA methylation patterns. Additionally, the compound may interact with other enzymes and proteins, leading to either inhibition or activation, depending on the context of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that some derivatives of similar compounds have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This information suggests that this compound may also have limited stability, affecting its efficacy over time.
Eigenschaften
IUPAC Name |
9-methyl-2,9-diazaspiro[5.5]undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTQURBVZPSVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCNC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)








![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)


